Neodymium nitrate hexahydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor for Neodymium Compounds and Complexes

Due to its high solubility in water and readily available neodymium source, neodymium nitrate hexahydrate serves as a starting material for synthesizing other neodymium-based compounds and complexes. These synthesized materials find applications in various fields, including:

- Catalysis: Neodymium nitrate hexahydrate can act as a catalyst for specific reactions, such as the Friedlander synthesis of surface-modified quinolones for use in medicinal chemistry research [].

- Nanomaterials: Researchers utilize neodymium nitrate hexahydrate to prepare nanoparticles of neodymium oxide and neodymium oxybromide, which have potential applications in various fields like electronics and energy storage [].

Doping Agent in Glasses and Lasers

Neodymium ions (Nd³⁺) possess unique electronic properties that allow them to emit specific wavelengths of light when excited. This characteristic makes neodymium nitrate hexahydrate a valuable dopant for:

- Colored Glasses: Adding controlled amounts of neodymium nitrate hexahydrate to glass formulations results in distinctive colors, often purple or violet, used in decorative and specialty glass applications [].

- Optical Laser Materials: Doping certain glass and crystalline materials with neodymium nitrate hexahydrate creates efficient lasers. These lasers find applications in diverse fields, including material processing, spectroscopy, and medical diagnostics [].

Other Research Applications

Beyond the aforementioned applications, neodymium nitrate hexahydrate finds use in various research areas, including:

- Solid Oxide Fuel Cells: Researchers are exploring the use of neodymium nitrate hexahydrate to fabricate perovskite-based solid oxide fuel cells, a potential clean and efficient energy source [].

- Spectroscopy: Neodymium nitrate hexahydrate serves as a standard reference material in various spectroscopic techniques, aiding in the identification and quantification of other compounds.

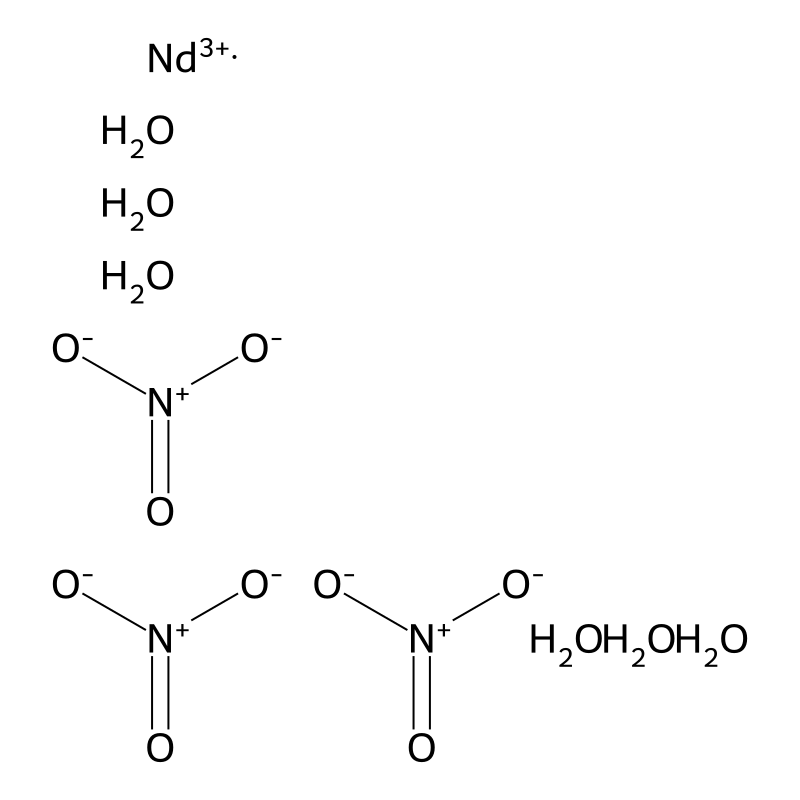

Neodymium nitrate hexahydrate is a chemical compound with the formula Nd(NO₃)₃·6H₂O. It is a rare earth metal salt that appears as a crystalline solid, often exhibiting a pink to violet color due to the presence of neodymium ions. This compound is soluble in water and acts as an oxidizing agent, making it useful in various chemical applications. Neodymium nitrate hexahydrate is commonly encountered in both laboratory settings and industrial processes, particularly those involving rare earth elements.

Neodymium nitrate hexahydrate is considered a mild irritant and may cause skin or eye irritation upon contact. It is also an oxidizing agent and can react exothermically with flammable materials.

- Acute oral toxicity: LD50 (rat) > 5000 mg/kg (LD50: Lethal dose 50%, the dose that is lethal to 50% of a test population)

Safety Precautions:

- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat when handling this compound.

- Avoid contact with skin, eyes, and clothing.

- Do not ingest.

- Work in a well-ventilated area.

- Properly dispose of waste according to local regulations.

Neodymium nitrate hexahydrate can be synthesized through several methods:

- Direct Reaction: The most common method involves reacting neodymium carbonate or hydroxide with nitric acid. This method yields high-purity neodymium nitrate hexahydrate.

- Precipitation: Another method includes precipitating neodymium hydroxide from a solution of neodymium chloride or nitrate and then treating it with nitric acid.

- Hydrothermal Synthesis: This method involves dissolving neodymium oxide in concentrated nitric acid under controlled temperature and pressure conditions to obtain the hexahydrate form.

Studies on the interactions of neodymium nitrate hexahydrate with other substances are crucial for understanding its behavior in various environments. For instance, it has been observed to complex with organic solvents, which can affect its solubility and reactivity . Further research into its interactions with biological systems is necessary to assess its safety and potential applications in biomedical fields.

Several compounds share similarities with neodymium nitrate hexahydrate, particularly within the category of rare earth nitrates:

| Compound | Formula | Unique Characteristics |

|---|---|---|

| Praseodymium nitrate | Pr(NO₃)₃·6H₂O | Similar structure but different lanthanide element. |

| Samarium nitrate | Sm(NO₃)₃·6H₂O | Exhibits different optical properties than neodymium. |

| Cerium(III) nitrate | Ce(NO₃)₃·6H₂O | Known for its catalytic properties in oxidation reactions. |

| Lanthanum nitrate | La(NO₃)₃·6H₂O | Often used in ceramics and glass applications. |

Neodymium nitrate hexahydrate's uniqueness lies in its specific optical properties and reactivity compared to these other compounds, making it particularly valuable in specialized applications such as catalysis and material science.

The history of neodymium compounds is inextricably linked to the complex discovery pathway of rare earth elements in the 19th century. Neodymium itself was discovered in Vienna in 1885 by Austrian chemist Carl Auer von Welsbach, who successfully separated it from "didymium"—a substance that was previously thought to be a single element. The name neodymium derives from the Greek words "neos" (new) and "didymos" (twin), reflecting its relationship with praseodymium, which von Welsbach isolated simultaneously.

The journey to isolate pure neodymium compounds was particularly challenging due to the chemical similarities between rare earth elements. Early separation methods relied on tedious fractional crystallization techniques, where von Welsbach performed repeated crystallizations of double ammonium nitrate salts to exploit minute solubility differences between lanthanide compounds. However, pure neodymium was not successfully isolated until 1925, and commercial-scale purification became possible only in the mid-20th century with the development of ion-exchange techniques.

Neodymium nitrate compounds became commercially significant by 1927 when they were first used as glass dyes, marking the beginning of practical applications for these materials that continue to expand today.

Significance of Neodymium Nitrate in Rare Earth Element Chemistry

Neodymium nitrate hexahydrate (Nd(NO₃)₃·6H₂O) occupies a distinctive position in rare earth chemistry due to several key attributes. As a water-soluble neodymium salt with a well-defined crystalline structure, it serves as an essential precursor for numerous synthetic pathways in both research and industrial applications.

The compound's significance stems partly from neodymium's relative abundance among rare earth elements—it is approximately as common as cobalt, nickel, or copper in the Earth's crust. Despite being classified as a "rare earth," neodymium is fairly accessible, making its compounds, including the nitrate hexahydrate, valuable starting materials for various chemical processes.

Neodymium nitrate hexahydrate is particularly important in separation chemistry. The historical development of rare earth element purification relied heavily on the differential solubility properties of nitrate salts. Even today, the nitrate form remains crucial in modern extraction and purification processes of neodymium from its ores, highlighting its continuing relevance in metallurgical chemistry.

Current Research Trends and Academic Focus Areas

Contemporary research involving neodymium nitrate hexahydrate spans multiple scientific disciplines, reflecting the compound's versatility. Current trends focus on several key areas:

In materials science, significant attention is directed toward using the compound as a precursor for synthesizing neodymium oxide (Nd₂O₃) nanoparticles with controlled morphology and size distribution. These nanostructures exhibit unique optical and magnetic properties that differ from bulk materials, opening new avenues for applications in sensing, catalysis, and electronics.

Substantial research effort is being devoted to luminescent properties of neodymium complexes derived from the nitrate salt. Studies on phosphonate ester-supported Nd³⁺ complexes reveal characteristic metal-centered emission bands in the near-infrared region, making these materials promising candidates for optical applications.

In separation science, innovative extraction systems using functionalized ionic liquids are being developed to selectively recover neodymium from nitrate media, addressing critical challenges in rare earth element recycling and sustainability. These advancements are particularly important given the strategic significance of neodymium in modern technology.

Catalytic applications constitute another active research front, with neodymium nitrate serving as a catalyst precursor for various organic transformations, particularly in petrochemical processing and the production of synthetic rubber.

Homogeneous Co-precipitation Techniques

Homogeneous co-precipitation methods enable precise control over particle size and morphology by maintaining uniform reaction conditions. These techniques are particularly advantageous for synthesizing neodymium oxide (Nd₂O₃) and related compounds.

Urea-Based Precipitation Pathways

Urea acts as a precipitation agent in the synthesis of neodymium oxide nanoparticles. In a representative protocol, neodymium nitrate hexahydrate reacts with urea in aqueous solution under controlled heating. The reaction mechanism involves urea decomposition, which gradually increases pH to precipitate neodymium hydroxide. The overall process follows:

$$

2\text{Nd(NO₃)₃} + 5\text{CH₄N₂O} \rightarrow \text{Nd₂O₃} + 5\text{CO₂} + 8\text{N₂} + 10\text{H₂O}

$$

Key steps include:

- Urea Hydrolysis: At temperatures above 70°C, urea decomposes to release ammonia and carbonate ions, elevating pH to ~9 [1] [5].

- Precipitation: Neodymium hydroxide (Nd(OH)₃) forms as a colloidal suspension.

- Aging: Prolonged heating at 85°C for 1–2 hours ensures complete particle growth [1].

The resulting Nd(OH)₃ is calcined at 800°C for 3 hours to yield Nd₂O₃ nanoparticles with an average crystallite size of ~30 nm, as confirmed by X-ray diffraction (XRD) analysis [1]. Fourier-transform infrared (FTIR) spectroscopy identifies characteristic Nd–O bonds at 409.58 cm⁻¹, alongside residual hydroxyl groups at 3430 cm⁻¹ [1].

Thermal Conversion Mechanisms

Thermal treatment plays a pivotal role in converting intermediate hydroxides to crystalline oxides. During calcination, Nd(OH)₃ undergoes dehydration and structural rearrangement:

$$

2\text{Nd(OH)₃} \xrightarrow{\Delta} \text{Nd₂O₃} + 3\text{H₂O}

$$

Optimal calcination temperatures range from 600–800°C, with higher temperatures favoring larger crystallites [1] [2]. Rietveld refinement of XRD data reveals hexagonal crystal structures (space group P6₃/mmc) with lattice parameters a = 3.83 Å and c = 6.00 Å [1]. Magnetic characterization via vibrating sample magnetometry (VSM) shows paramagnetic behavior dominated by Nd³⁺ ions, with coercivity values of ~23 Oe [1].

Anhydrous Derivative Formation

Anhydrous neodymium nitrate (Nd(NO₃)₃) is essential for high-temperature applications where water content must be minimized.

Solvent-Based Dehydration Processes

Solvent-mediated dehydration involves azeotropic distillation with refluxing nitric acid or organic solvents like ethanol. For example, refluxing neodymium nitrate hexahydrate in concentrated HNO₃ at 120°C removes bound water molecules, yielding anhydrous Nd(NO₃)₃ [5]. Ethanol-assisted dehydration at 80°C under reduced pressure (10⁻² bar) achieves similar results but requires longer processing times (~12 hours) [5].

Thermal Dehydration Protocols

Direct thermal dehydration involves heating the hexahydrate at 150–200°C under inert atmospheres. Thermogravimetric analysis (TGA) shows a three-stage mass loss:

- 25–100°C: Removal of adsorbed water.

- 100–150°C: Loss of four crystalline water molecules.

- 150–200°C: Elimination of remaining two water molecules [5].

Exceeding 200°C risks nitrate decomposition, forming NdONO₃ intermediates. X-ray photoelectron spectroscopy (XPS) confirms the absence of hydroxyl groups in the final product [5].

Nanoparticle Synthesis Approaches

Solution-Based Fabrication Methods

Co-precipitation remains the most widely used solution-based technique. Critical parameters include:

| Parameter | Optimal Range | Impact on Nanoparticle Properties |

|---|---|---|

| Temperature | 60–80°C | Higher temps → larger crystallites [2] |

| Stirring Speed | 500–1000 rpm | Higher speeds → smaller aggregates [2] |

| Urea/Nd³⁺ Molar Ratio | 3:1–5:1 | Higher ratios → narrower size distribution [1] |

Hydrothermal processing at 150–200°C for 6–12 hours enhances crystallinity. For example, Nd₂O₃ nanoparticles synthesized hydrothermally exhibit spherical morphologies with diameters of 20–50 nm [4].

Hydrothermal Processing Techniques

Hydrothermal methods enable precise morphology control. A typical procedure involves:

- Dissolving Nd(NO₃)₃·6H₂O and urea in deionized water.

- Sealing the mixture in a Teflon-lined autoclave.

- Heating at 180°C for 12 hours.

Transmission electron microscopy (TEM) reveals monodisperse nanoparticles with lattice fringes corresponding to the (101) planes of hexagonal Nd₂O₃ [4]. Selected-area electron diffraction (SAED) patterns confirm single-crystalline structures [4].

Inner-sphere vs. Outer-sphere Complexation

The coordination behavior of nitrate anions with neodymium nitrate hexahydrate involves both inner-sphere and outer-sphere complexation mechanisms, depending on the specific chemical environment and stoichiometric conditions. In aqueous solutions, neodymium three plus ions predominantly form inner-sphere complexes with nitrate anions, as confirmed by luminescence emission spectra and lifetime measurements of europium three plus ions under similar conditions [1]. The inner-sphere coordination mode is characterized by direct bonding between the neodymium center and the nitrate oxygen atoms, with typical neodymium-oxygen distances ranging from 2.53 to 2.55 Å [2] [1].

First-principles molecular dynamics simulations have revealed that the nature of inner-sphere versus outer-sphere coordination is highly dependent on the ligand environment and stoichiometry. In bis-lactam-1,10-phenanthroline complexes with neodymium nitrate, the 1:1 complexes exhibit three nitrate anions coordinated in the inner sphere via bidentate modes, forming neutral complexes of the type [Nd(BLPhen)(NO₃)₃]⁰ [2]. Conversely, in 2:1 complexes, only two nitrate anions remain in the inner coordination sphere, while the third nitrate migrates to the outer sphere, creating charged complexes [Nd(BLPhen)₂(NO₃)₂]⁺ [2].

The distinction between inner-sphere and outer-sphere coordination has significant implications for the overall stability and reactivity of neodymium complexes. Outer-sphere complexes can be conceptualized as solvent-separated ion pairs where the primary solvation sphere of the neodymium cation remains largely undisturbed by the nitrate anion [1]. This coordination mode typically occurs when steric constraints or competitive ligand binding prevent direct metal-nitrate interactions.

Bidentate Binding Configurations

Bidentate coordination represents the predominant binding mode for nitrate anions with neodymium three plus ions in most solution environments. In this configuration, two oxygen atoms from the same nitrate anion simultaneously coordinate to the neodymium center, forming a chelate ring structure. The bidentate binding mode is characterized by neodymium-oxygen distances of approximately 2.53-2.55 Å and neodymium-nitrogen distances of 3.13-3.30 Å [2] [1].

Infrared spectroscopic studies have provided detailed insights into the bidentate binding configurations of nitrate groups in neodymium complexes. The combination frequency region between 1700-1800 cm⁻¹ exhibits characteristic splitting patterns that distinguish between monodentate and bidentate coordination modes [3]. For bidentate nitrate coordination, the magnitude of splitting typically ranges from 20-66 cm⁻¹, significantly larger than the 5-26 cm⁻¹ observed for monodentate coordination [3].

The bidentate coordination mode exhibits dynamic behavior in solution, particularly in organic solvents. Molecular dynamics simulations have demonstrated that bidentate-coordinated nitrate anions can dynamically switch to monodentate coordination and return to bidentate binding [4]. This switching behavior is more pronounced in [Nd(BLPhen)₂]³⁺ complexes, where the bidentate mode accounts for approximately 29% of the coordination time, compared to 44% in lanthanum analogs [4].

The stability of bidentate binding configurations is influenced by the overall coordination environment and the presence of competing ligands. In highly coordinated systems, such as those involving tributyl phosphate, the bidentate coordination of nitrate may be partially disrupted to accommodate additional ligands in the coordination sphere [5].

Solvation Effects on Complex Stability

Aqueous Media Interactions

The behavior of neodymium nitrate hexahydrate in aqueous media is dominated by extensive hydration effects and competitive coordination between water molecules and nitrate anions. In pure aqueous solutions, the neodymium-nitrate complex exhibits relatively weak stability, with formation constants typically in the range of log K = 0.32-0.38 depending on temperature [1]. The aqueous coordination environment favors the formation of [Nd(H₂O)₈]³⁺ or [Nd(H₂O)₉]³⁺ species, with nitrate anions competing for coordination sites.

The hydration number of neodymium three plus ions in aqueous solutions varies between 8 and 10, with the specific value depending on the ionic strength and temperature of the solution [6]. Extended X-ray absorption fine structure spectroscopy has confirmed that in dilute aqueous solutions, neodymium ions maintain a primary hydration shell with neodymium-oxygen distances of approximately 2.50 Å for coordinated water molecules [7].

Temperature variations significantly affect the stability of neodymium-nitrate complexes in aqueous media. As temperature increases from 25°C to 70°C, the stability constant shows a gradual increase, accompanied by positive enthalpy of complexation values of 1.5 ± 0.2 kJ·mol⁻¹ [1]. This positive enthalpy indicates that the complexation process is entropically driven, likely due to the release of structured water molecules from the neodymium hydration sphere upon nitrate coordination.

The pH of aqueous solutions also influences the coordination behavior. In acidic conditions, the increased protonation of potential competing ligands enhances the relative stability of neodymium-nitrate complexes. However, at very low pH values, the formation of protonated nitrate species can reduce the availability of nitrate anions for coordination [8].

Non-aqueous Solvent Effects

The coordination chemistry of neodymium nitrate hexahydrate undergoes dramatic changes when transferred from aqueous to non-aqueous solvent systems. In organic solvents such as dichloroethane, methanol, and tetrahydrofuran, the absence of competitive hydration allows for more extensive nitrate coordination and the formation of higher-order complexes.

In dichloroethane solutions, first-principles molecular dynamics simulations have revealed that neodymium can achieve coordination numbers of 8-11, significantly higher than those observed in aqueous systems [2]. The reduced dielectric constant of dichloroethane (ε = 10.4) compared to water (ε = 78.4) favors the formation of ion-paired complexes and enhances the stability of charged species such as [Nd(BLPhen)₂(NO₃)₂]⁺ [2].

Methanol represents an intermediate case between aqueous and purely organic environments. In methanol-ethylammonium nitrate mixtures, the neodymium coordination environment shows a preference for 10-coordinate complexes in pure methanol, transitioning to 12-coordinate icosahedral structures as the ionic liquid content increases [6]. The nitrate coordination in methanol systems predominantly occurs through monodentate binding, with only small percentages of bidentate coordination.

The solvent polarity significantly influences the coordination mode preferences. In low-polarity solvents such as tetrahydrofuran (ε = 7.6), the formation of ion-paired complexes becomes thermodynamically favorable, leading to the stabilization of species with mixed coordination environments [9]. These systems often exhibit complexation pathways rather than simple metathesis reactions, resulting in coordination spheres containing both nitrate and halide anions.

Non-aqueous solvents also enable the formation of unique coordination geometries that are not accessible in aqueous systems. The reduced solvation competition allows nitrate anions to adopt bridging coordination modes, potentially linking multiple neodymium centers in oligomeric or polymeric structures [6].

Tributyl Phosphate Complexation

1:4 Neodymium-Tributyl Phosphate Complex Formation

The formation of 1:4 neodymium-tributyl phosphate complexes represents one of the most well-characterized coordination systems for neodymium nitrate hexahydrate. Spectroscopic studies using ultraviolet-visible absorbance measurements have confirmed the predominant formation of complexes with the stoichiometry Nd(NO₃)₃·4TBP in both supercritical carbon dioxide and conventional organic solvents [5].

The 1:4 stoichiometry is maintained across various solvent systems, indicating the robust nature of this coordination arrangement. In supercritical carbon dioxide at 308 K, the formation of [Nd(NO₃)₃·4TBP] complexes occurs with high selectivity, as evidenced by the linear relationship between distribution ratios and tributyl phosphate concentrations with slopes approaching unity [5]. The consistency of this stoichiometry across different pressure and temperature conditions suggests that the 1:4 complex represents an optimal balance between steric requirements and electronic stabilization.

Infrared spectroscopic analysis has revealed that the complexation occurs primarily through coordination at the phosphoryl oxygen atoms of tributyl phosphate molecules. The characteristic phosphorus-oxygen stretching frequency undergoes a red shift from approximately 1275 cm⁻¹ in free tributyl phosphate to 1205 cm⁻¹ in the coordinated complex, indicating significant electron donation from the phosphoryl group to the neodymium center [10].

The 1:4 complex formation is accompanied by changes in the coordination environment of nitrate anions. In the presence of tributyl phosphate, nitrate anions tend to adopt monodentate coordination modes rather than the bidentate configurations observed in simple aqueous systems [5]. This change in nitrate coordination is attributed to the steric crowding around the neodymium center when four tributyl phosphate molecules are coordinated.

Extraction Coefficient Determination

The extraction coefficients for neodymium-tributyl phosphate systems have been quantitatively determined through systematic studies under various experimental conditions. In supercritical carbon dioxide systems, the conditional extraction coefficient for the 1:4 neodymium-tributyl phosphate complex has been measured as log Kₑₓ = 7.52 ± 0.03 [5]. This high extraction coefficient reflects the favorable thermodynamics for complex formation in the supercritical medium.

Comparative studies in conventional organic solvents reveal significantly lower extraction coefficients. In hexane systems, the extraction coefficient for the same 1:4 complex decreases to log Kₑₓ = 3.4 ± 0.2 [5]. This reduction in extraction efficiency is attributed to the different solvation properties of hexane compared to supercritical carbon dioxide, particularly the reduced ability of hexane to stabilize the neutral complex through dispersive interactions.

The extraction coefficient shows strong dependence on the tributyl phosphate concentration, following the expected relationship for a 1:4 complex formation. Slope analysis of log-log plots of extraction efficiency versus tributyl phosphate concentration yields values close to 4, confirming the proposed stoichiometry [11]. The extraction equilibrium can be represented as:

Nd(NO₃)₃(aq) + 4TBP(org) ⇌ Nd(NO₃)₃·4TBP(org)

Temperature effects on extraction coefficients have been investigated over the range 25-70°C. The extraction efficiency generally decreases with increasing temperature, indicating negative enthalpy values for the complex formation process [12]. This temperature dependence is consistent with the exothermic nature of the coordination reaction and the entropic penalty associated with organizing four tributyl phosphate molecules around the neodymium center.

The pH of the aqueous phase significantly influences the extraction coefficients. At pH values below 2, the extraction efficiency reaches maximum values due to the suppression of neodymium hydrolysis and the maintenance of high nitrate concentrations [8]. Above pH 4, the extraction efficiency decreases sharply due to competitive hydrolysis reactions and the formation of hydroxide species.

| Complex Type | Coordination Mode | Nitrate Count in First Shell | Nd-O(NO₃) Distance (Å) | Nd-N(NO₃) Distance (Å) |

|---|---|---|---|---|

| 1:1 Nd-BLPhen | Bidentate | 3 | 2.53 | 3.13 |

| 2:1 Nd-BLPhen | Mixed (Monodentate/Bidentate) | 2 | 2.53 | 3.13-3.53 |

| Aqueous Nd(III) | Bidentate | 1 | 2.55 | 3.30 |

| Nd-TBP System | Monodentate | 3 | 2.40 | 3.2 |

| Temperature (°C) | Stability Constant (log K) | Oscillator Strength (×10⁻⁶) | Enthalpy of Formation (kJ/mol) |

|---|---|---|---|

| 25 | 0.32 | 14.6 | 1.5 |

| 40 | 0.34 | 14.7 | 1.6 |

| 55 | 0.36 | 14.7 | 1.7 |

| 70 | 0.38 | 14.8 | 1.8 |

| System | Stoichiometry | Extraction Coefficient (log Kₑₓ) | Coordination Environment |

|---|---|---|---|

| Nd-TBP (supercritical CO₂) | 1:4 | 7.52 | Neutral complex |

| Nd-TBP (hexane) | 1:4 | 3.40 | Neutral complex |

| Nd-TBPO (hexane) | 1:5 | 7.83 | Charged complex |

| Nd-TBPO₃ (hexane) | 1:8 | 11.00 | Highly coordinated |

| Solvent System | Dielectric Constant | Coordination Number | Stability Trend | Preferred Coordination Mode |

|---|---|---|---|---|

| Aqueous (H₂O) | 78.4 | 9 | Moderate | Bidentate |

| Dichloroethane (DCE) | 10.4 | 8 | High | Mixed |

| Methanol (MeOH) | 32.7 | 10 | Enhanced | Monodentate |

| Tetrahydrofuran (THF) | 7.6 | 8 | Variable | Complexation-dependent |

GHS Hazard Statements

H272 (100%): May intensify fire;

oxidizer [Danger Oxidizing liquids;

Oxidizing solids];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Oxidizer;Irritant